Thiazoles, a class of heterocyclic compounds, have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. Among these, 2-(Tributylstannyl)thiazole derivatives are particularly interesting because of their potential applications in various fields, including pharmaceuticals and organic synthesis. The Stille cross-coupling reaction, which involves the use of organotin reagents like 2-(Tributylstannyl)thiazole, is a powerful tool for forming carbon-carbon bonds in the synthesis of complex organic molecules1.
In the pharmaceutical industry, thiazole derivatives have been explored for their multifaceted biological activities. They have been found to possess antibacterial, antifungal, anti-inflammatory, and antitumor properties, among others. The 2,4-disubstituted thiazoles, in particular, have been the focus of research due to their ability to interact with multiple biological targets, which can lead to a wide range of therapeutic effects. The modification of the thiazole ring by introducing different substituents can significantly alter the biological activity, making these compounds versatile tools in drug design3.
In organic synthesis, the use of 2-(Tributylstannyl)thiazole derivatives enables the formation of complex molecules through the Stille cross-coupling reaction. This palladium-catalyzed process allows for the coupling of aryl- and heteroaryl-halides with organotin reagents to form carbon-carbon bonds efficiently. The reaction is particularly useful for synthesizing heteroaryl compounds, such as tetrazoles, which are important in the development of pharmaceuticals and agrochemicals. The ability to couple electron-neutral and electron-poor substrates with high yields makes this methodology valuable for constructing diverse molecular architectures1.
The synthesis of 2-(Tributylstannyl)thiazole typically involves the reaction of thiazole with tributyltin chloride. The general procedure includes:
This method allows for the efficient production of 2-(Tributylstannyl)thiazole, which can then be utilized in further synthetic applications .
The molecular structure of 2-(Tributylstannyl)thiazole features a thiazole ring substituted with a tributylstannyl group. Key structural details include:
The thiazole ring contributes to the compound's planarity, while the tributylstannyl group introduces steric bulk, influencing its reactivity in cross-coupling reactions. NMR spectroscopy can be employed to analyze the structure further, providing insights into chemical environments within the molecule .
2-(Tributylstannyl)thiazole primarily participates in substitution reactions, particularly in Stille cross-coupling reactions:
The major products from these reactions are substituted thiazoles, which can serve as intermediates for synthesizing more complex organic molecules .
In Stille cross-coupling reactions, 2-(Tributylstannyl)thiazole acts as a nucleophile that couples with electrophilic halides.
The mechanism involves:
This mechanism highlights the efficiency of 2-(Tributylstannyl)thiazole in forming stable carbon-carbon bonds .
These properties make it suitable for various applications in organic synthesis and materials science .
2-(Tributylstannyl)thiazole has significant applications across several fields:
It is primarily used as a reagent in Stille cross-coupling reactions, facilitating the formation of complex organic structures essential for pharmaceuticals and agrochemicals.
The compound serves as a building block for developing new materials with tailored properties, particularly in electronic applications where thiazole derivatives are valuable.
The systematic IUPAC name for this organotin compound is tributyl(1,3-thiazol-2-yl)stannane, which precisely describes its molecular structure: a thiazole ring bonded at the C2 position to a tin atom, which is further coordinated with three n-butyl groups. This compound is extensively documented under multiple synonymous identifiers across chemical databases and commercial catalogs, reflecting its utility in synthetic chemistry. Key synonyms include:
The compound conforms to the molecular formula C₁₅H₂₉NSSn, comprising 15 carbon atoms, 29 hydrogen atoms, one nitrogen atom, one sulfur atom, and one tin atom. Its exact molecular weight is 374.17 g/mol, as determined by mass spectrometry and elemental analysis. This value is uniformly reported across chemical registries, including PubChem and commercial chemical suppliers [1] [3] [9].
Table 1: Atomic Composition and Molecular Weight
| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 15 | 12.01 | 180.15 |
| Hydrogen (H) | 29 | 1.008 | 29.232 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Sulfur (S) | 1 | 32.06 | 32.06 |
| Tin (Sn) | 1 | 118.71 | 118.71 |
| Total | 374.17 |
Standardized molecular representations facilitate computational chemistry and database searches:
CCCC[Sn](CCCC)(CCCC)C1=NC=CS1This string encodes the connectivity: three butyl chains attached to tin (Sn), with the tin atom bonded to the C2 position of the thiazole ring (C1=NC=CS1) [2] [5] [9]. InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H; WUOFQGMXQCSPPV-UHFFFAOYSA-NThe InChIKey provides a unique, hashed identifier essential for compound retrieval in digital repositories [1] [9]. This compound exhibits well-defined physical constants under standard conditions:
Table 2: Summary of Key Physical Properties
| Property | Value | Conditions | Source |
|---|---|---|---|
| Density | 1.1900 g/mL | 25°C | Sigma-Aldrich |
| Refractive Index | 1.5200 | 20°C (sodium D line) | Sigma-Aldrich |
| Boiling Point | 307–309°C | Ambient pressure | ChemicalBook |
| Flash Point | >110°C | Closed cup | Sigma-Aldrich |
| Physical Form | Clear, colorless liquid | 25°C | ChemicalBook |
2-(Tributylstannyl)thiazole is lipophilic with no appreciable miscibility in water. It dissolves readily in aprotic organic solvents, including:
Thermogravimetric analysis reveals stability below 150°C, but decomposition becomes significant at higher temperatures. Key decomposition characteristics include:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4